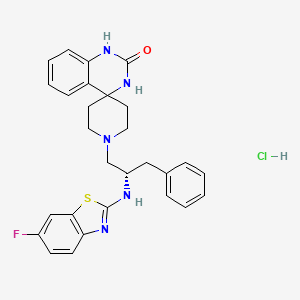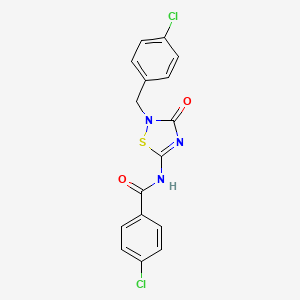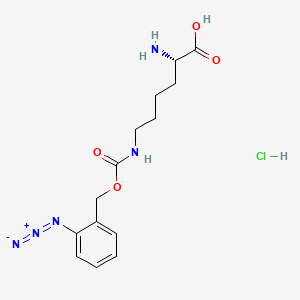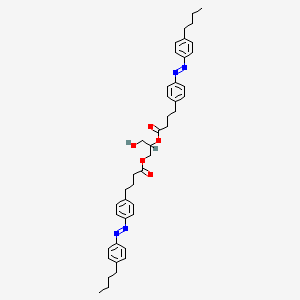
OptoDArG
Overview
Description
OptoDArG is a diacylglycerol (DAG) photoswitch . It is a photolipid that mediates light-triggered cellular de- or hyperpolarization . OptoDArG is part of a versatile approach that allows for the regulation of neuronal activity without requiring genetic modifications .
Synthesis Analysis
OptoDArG is a photolipid, specifically an azobenzene-containing diacylglycerol . Diacylglycerols are ubiquitous in biological systems and are known to alter the mechanical properties of lipid bilayers upon photoswitching .Molecular Structure Analysis
OptoDArG has a chemical formula of C43H52N4O5, an exact mass of 704.39, and a molecular weight of 704.910 . Its elemental composition includes Carbon (73.27%), Hydrogen (7.44%), Nitrogen (7.95%), and Oxygen (11.35%) .Chemical Reactions Analysis
OptoDArG undergoes photoisomerization, which is a process where UV light changes the photolipid conformation . This change in conformation awards embedding plasma membranes with increased capacitance and evokes depolarizing currents . The deactivation kinetics of cis OptoDArG-induced currents in the dark was sensitive to mutations in the L2 lipid coordination site of TRPC channels .Physical And Chemical Properties Analysis
The physical and chemical properties of OptoDArG are largely determined by its structure and its ability to undergo photoisomerization . The rapid photoisomerization of OptoDArG enables the analysis of lipid gating kinetics and provides information on lipid sensing .Scientific Research Applications
Photoswitching of Model Ion Channels in Lipid Bilayers : OptoDArG can regulate membrane proteins by altering the properties of the lipid bilayer it's embedded in. This was demonstrated by showing that photoisomerization of OptoDArG's acyl chains from trans to cis increased the open probability of the gramicidin A channel, a mechanosensitive model channel. This implies that OptoDArG can be used to convert bilayers into light-gated actuators for mechanosensitive proteins (Pfeffermann et al., 2021).
Study of TRPC Channel Functions in Mammalian Cells and Tissue Slices : OptoDArG, along with other photoswitchable diacylglycerol analogs, is utilized for the ultra-rapid activation and deactivation of native TRPC2 channels in mouse sensory neurons and other cell types. This allows for all-optical stimulation and control of TRPC channels in tissue slices, demonstrating its utility in neurobiological research (Leinders-Zufall et al., 2021).
Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of OptoDArG : This study highlighted the value of OptoDArG in analyzing ion channel-lipid interactions. The research found that the binding of cis OptoDArG to TRPC channels promotes the transition to the trans conformation, offering insights into lipid gating kinetics and lipid sensing by ion channels (Erkan-Candag et al., 2022).
Future Directions
The use of OptoDArG and similar photolipids could revolutionize the field of optogenetics and the regulation of neuronal activity . The ability to control cellular activity with light, without the need for genetic modifications, opens up new possibilities for research and potential therapeutic applications .
properties
IUPAC Name |
[2-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-3-hydroxypropyl] 4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O5/c1-3-5-9-33-15-23-37(24-16-33)44-46-39-27-19-35(20-28-39)11-7-13-42(49)51-32-41(31-48)52-43(50)14-8-12-36-21-29-40(30-22-36)47-45-38-25-17-34(18-26-38)10-6-4-2/h15-30,41,48H,3-14,31-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHLPDZJFKXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(CO)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OptoDArG | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




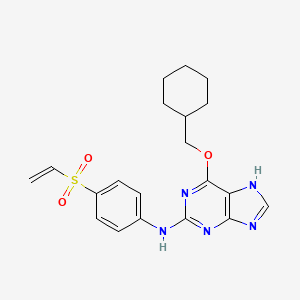
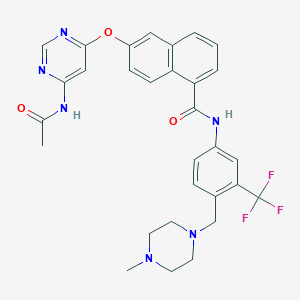
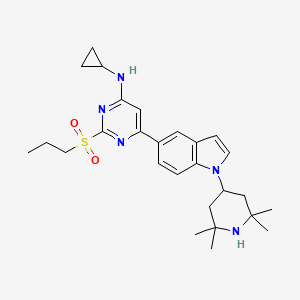
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

